molecular formula C8H5Br2FO2 B13718363 6'-Bromo-2'-fluoro-3'-hydroxyphenacyl bromide

6'-Bromo-2'-fluoro-3'-hydroxyphenacyl bromide

Cat. No.: B13718363
M. Wt: 311.93 g/mol
InChI Key: FMAHHUYJQUSQFM-UHFFFAOYSA-N
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Description

6’-Bromo-2’-fluoro-3’-hydroxyphenacyl bromide is an organic compound that belongs to the class of phenacyl bromides. This compound is characterized by the presence of bromine, fluorine, and hydroxyl functional groups attached to a phenacyl moiety. It is primarily used in scientific research and has applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-Bromo-2’-fluoro-3’-hydroxyphenacyl bromide typically involves the bromination of acetophenone derivatives. One common method involves the use of bromine in the presence of a catalyst such as aluminum chloride in an anhydrous solvent like ether . The reaction is carried out under controlled conditions to ensure the selective bromination of the phenacyl group.

Industrial Production Methods

Industrial production of 6’-Bromo-2’-fluoro-3’-hydroxyphenacyl bromide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

6’-Bromo-2’-fluoro-3’-hydroxyphenacyl bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenacyl derivatives, while oxidation and reduction reactions can produce corresponding ketones, aldehydes, or alcohols.

Scientific Research Applications

6’-Bromo-2’-fluoro-3’-hydroxyphenacyl bromide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6’-Bromo-2’-fluoro-3’-hydroxyphenacyl bromide involves its interaction with molecular targets such as enzymes and proteins. The bromine and fluorine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the nature of the target .

Comparison with Similar Compounds

Similar Compounds

    Phenacyl Bromide: A simpler analog without the fluorine and hydroxyl groups.

    2-Bromo-4’-fluoroacetophenone: Similar structure but lacks the hydroxyl group.

    3-Bromo-4’-fluoroacetophenone: Similar structure but lacks the hydroxyl group.

Uniqueness

The combination of these functional groups allows for a wider range of chemical reactions and interactions with biological targets compared to its simpler analogs .

Properties

Molecular Formula

C8H5Br2FO2

Molecular Weight

311.93 g/mol

IUPAC Name

2-bromo-1-(6-bromo-2-fluoro-3-hydroxyphenyl)ethanone

InChI

InChI=1S/C8H5Br2FO2/c9-3-6(13)7-4(10)1-2-5(12)8(7)11/h1-2,12H,3H2

InChI Key

FMAHHUYJQUSQFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1O)F)C(=O)CBr)Br

Origin of Product

United States

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